molecular formula C15H19NO B14166232 2-Buten-1-one, 1-phenyl-3-(1-piperidinyl)- CAS No. 4620-54-6

2-Buten-1-one, 1-phenyl-3-(1-piperidinyl)-

Cat. No.: B14166232
CAS No.: 4620-54-6
M. Wt: 229.32 g/mol
InChI Key: BDPXLOXBGREKNJ-UHFFFAOYSA-N
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Description

2-Buten-1-one, 1-phenyl-3-(1-piperidinyl)- is an organic compound with the molecular formula C15H19NO It is a derivative of butenone and piperidine, featuring a phenyl group attached to the butenone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Buten-1-one, 1-phenyl-3-(1-piperidinyl)- can be achieved through several methods. One common approach involves the reaction of 1-phenyl-2-buten-1-one with piperidine under specific conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of 2-Buten-1-one, 1-phenyl-3-(1-piperidinyl)- may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Buten-1-one, 1-phenyl-3-(1-piperidinyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Scientific Research Applications

2-Buten-1-one, 1-phenyl-3-(1-piperidinyl)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Buten-1-one, 1-phenyl-3-(1-piperidinyl)- involves its interaction with specific molecular targets and pathways. The compound’s piperidinyl group is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Buten-1-one, 1-phenyl-3-(1-piperidinyl)- is unique due to the presence of both the phenyl and piperidinyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

CAS No.

4620-54-6

Molecular Formula

C15H19NO

Molecular Weight

229.32 g/mol

IUPAC Name

1-phenyl-3-piperidin-1-ylbut-2-en-1-one

InChI

InChI=1S/C15H19NO/c1-13(16-10-6-3-7-11-16)12-15(17)14-8-4-2-5-9-14/h2,4-5,8-9,12H,3,6-7,10-11H2,1H3

InChI Key

BDPXLOXBGREKNJ-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=O)C1=CC=CC=C1)N2CCCCC2

Origin of Product

United States

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